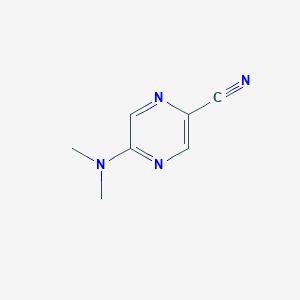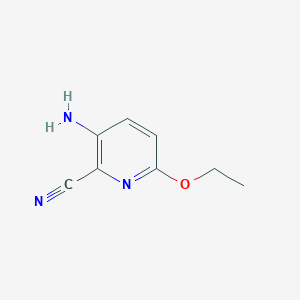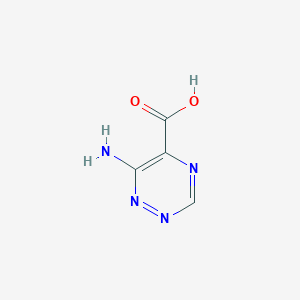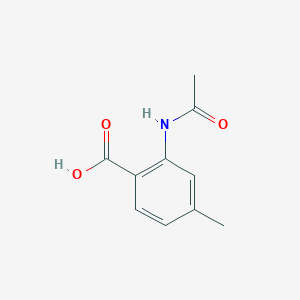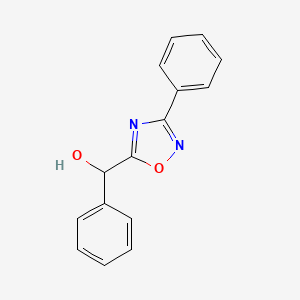![molecular formula C11H11N7O B1521415 2-アジド-N-[4-(1H-1,2,4-トリアゾール-1-イルメチル)フェニル]アセトアミド CAS No. 1199216-05-1](/img/structure/B1521415.png)
2-アジド-N-[4-(1H-1,2,4-トリアゾール-1-イルメチル)フェニル]アセトアミド
概要
説明
2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of an azido group and a triazole ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
科学的研究の応用
Chemistry
In chemistry, 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is utilized in the study of enzyme mechanisms and protein interactions. The azido group can be used for bioorthogonal labeling, allowing researchers to track and visualize biological processes in living cells.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The triazole ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions (Cu(I)) under mild conditions.
Attachment of the Azido Group: The azido group can be introduced through nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion (N₃⁻).
Final Assembly: The final step involves coupling the triazole-containing intermediate with an acetamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The triazole ring can engage in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H₂), palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, thiols, amines.
Catalysts: Copper(I) ions (Cu(I)), palladium catalysts.
Major Products
Reduction: Conversion to the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Cycloaddition: Formation of new heterocyclic compounds with potential biological activity.
作用機序
The mechanism of action of 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide depends on its specific application. In biological systems, the azido group can participate in click chemistry reactions, enabling the selective modification of biomolecules. The triazole ring can interact with various molecular targets, influencing enzyme activity and protein-protein interactions.
類似化合物との比較
Similar Compounds
2-Azido-N-[4-(1H-1,2,3-triazol-1-ylmethyl)phenyl]acetamide: Similar structure but with a different triazole isomer.
2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propionamide: Similar structure with a propionamide group instead of an acetamide group.
2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butyramide: Similar structure with a butyramide group.
Uniqueness
2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is unique due to its specific combination of an azido group and a 1,2,4-triazole ring. This combination provides distinct reactivity and biological activity, making it a valuable compound for various scientific applications.
特性
IUPAC Name |
2-azido-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O/c12-17-14-5-11(19)16-10-3-1-9(2-4-10)6-18-8-13-7-15-18/h1-4,7-8H,5-6H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTCIBMHJLVDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193417 | |
| Record name | 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199216-05-1 | |
| Record name | 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199216-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


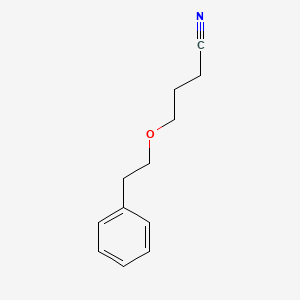

![Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1521338.png)



